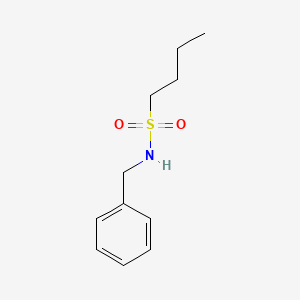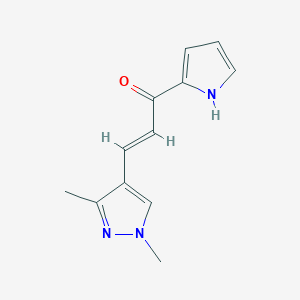![molecular formula C17H19NO4S B4719605 methyl 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4719605.png)
methyl 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate
Vue d'ensemble
Description
Methyl 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of thiophene derivatives and is synthesized through a multi-step process.
Applications De Recherche Scientifique
Methyl 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of Methyl 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of pro-inflammatory cytokines and enzymes, scavenging free radicals, and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Methyl 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate in lab experiments is its high potency and selectivity. It has been found to exhibit potent pharmacological effects at low concentrations. Additionally, it has been shown to be highly selective towards its target enzymes and cytokines. However, one of the major limitations of using this compound is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on Methyl 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to develop novel formulations of this compound that can improve its solubility and bioavailability. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify its potential off-target effects.
Propriétés
IUPAC Name |
methyl 4-ethyl-5-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-4-13-11(2)23-16(15(13)17(20)21-3)18-14(19)10-22-12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHXKZZIBCNLAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4719525.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4719529.png)

![propyl 4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4719536.png)

![N-ethyl-N-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}methanesulfonamide](/img/structure/B4719546.png)



![6-(1,3-benzodioxol-5-yl)-1-benzyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4719587.png)
![N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide](/img/structure/B4719593.png)

![N-(5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4719599.png)
![5-[(3-methoxypropyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4719624.png)